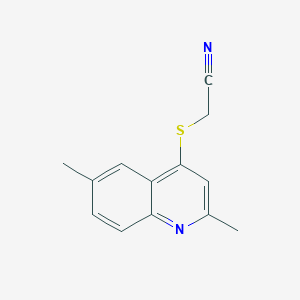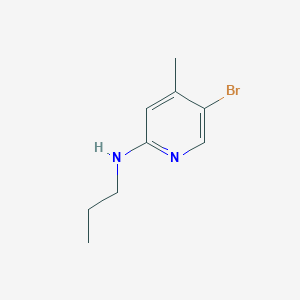
N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine
Übersicht
Beschreibung
“N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has bromine and methyl groups attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine” would likely involve a pyridine ring with a bromine atom and a methyl group attached, along with a propylamine group .
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
- The use of n-propylamine in chemical transformations is significant. For instance, the reaction of 4-methyl-pyrrolidin-2-ones with n-propylamine has been shown to be a new method for preparing pyrrolidin-2-ones, involving eliminations, substitutions, and double bond shifts (Danieli et al., 2004).
- N-propylamine has been used in the synthesis of various compounds, such as thiadiazolylpyridines, which have potential applications in antitumor studies (Aliano et al., 1984).
Antitumor Activity
- Compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine have been studied for their antitumor activities. For example, certain pyridyl–pyrazole-3-one derivatives exhibited selective cytotoxicity against specific tumor cell lines without harming normal cells, indicating their potential in cancer therapy (Huang et al., 2017).
Pharmaceutical Chemistry
- The chemical synthesis of Nilotinib, an antitumor agent, involves the use of compounds similar to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, highlighting its importance in the development of pharmaceutical agents (Cong-zhan, 2009).
Organic Chemistry and Catalysis
- Studies have shown that brominated pyrrole derivatives, which include compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, have potential in organic synthesis and catalytic processes (Anderson & Lee, 1965).
Photovoltaic and Optoelectronic Applications
- Research indicates that pyridine-based compounds, related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, are utilized in dye-sensitized solar cells, showing enhanced optoelectronic and photovoltaic performances (Singh et al., 2016).
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-N-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMKAGABPPDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)
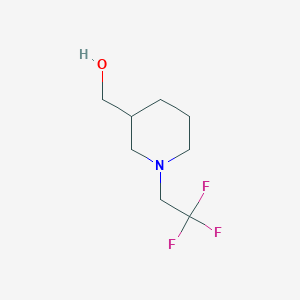
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)
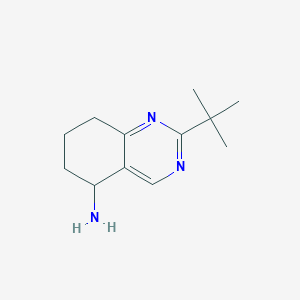
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)
![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)
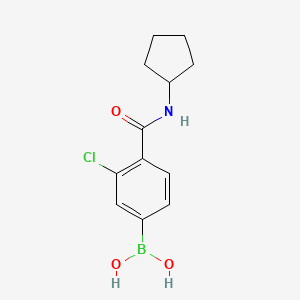
amine](/img/structure/B1464986.png)
